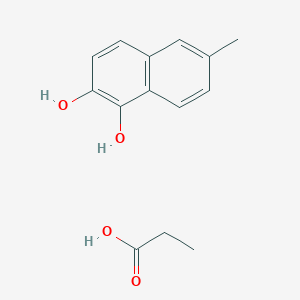
6-Methylnaphthalene-1,2-diol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylnaphthalene-1,2-diol;propanoic acid is an organic compound that features a naphthalene ring substituted with a methyl group and two hydroxyl groups, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylnaphthalene-1,2-diol;propanoic acid typically involves the reaction of 6-methylnaphthalene-1,2-diol with propanoic acid under specific conditions. One common method involves esterification, where the hydroxyl groups of the diol react with the carboxyl group of propanoic acid in the presence of a catalyst such as sulfuric acid or a heteropolyacid on a clay support . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, can enhance yield and efficiency. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methylnaphthalene-1,2-diol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
6-Methylnaphthalene-1,2-diol;propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methylnaphthalene-1,2-diol;propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Methylnaphthalene-1,2-diol: Lacks the propanoic acid moiety.
Naphthalene-1,2-diol: Lacks both the methyl group and the propanoic acid moiety.
Propanoic acid derivatives: Compounds with similar carboxylic acid functionality but different aromatic structures.
Uniqueness
6-Methylnaphthalene-1,2-diol;propanoic acid is unique due to its combination of a naphthalene ring with hydroxyl and methyl substitutions, along with a propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61978-35-6 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
6-methylnaphthalene-1,2-diol;propanoic acid |
InChI |
InChI=1S/C11H10O2.C3H6O2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13;1-2-3(4)5/h2-6,12-13H,1H3;2H2,1H3,(H,4,5) |
InChI Key |
CNQRVZDJOQYBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC1=CC2=C(C=C1)C(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















